![molecular formula C17H13FN2O2S B7539663 N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B7539663.png)
N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide
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Overview
Description
N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide, also known as FLT3 inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications in the treatment of cancer. FLT3 is a type III receptor tyrosine kinase that is commonly found in acute myeloid leukemia (AML) and other hematological malignancies. FLT3 inhibitors have been shown to inhibit the growth and proliferation of cancer cells by targeting this receptor.
Mechanism of Action
N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide inhibitors work by targeting the N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide receptor tyrosine kinase, which is commonly found in AML and other hematological malignancies. N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide inhibitors bind to the ATP-binding site of the receptor, inhibiting its activity and preventing the downstream signaling pathways that promote cell growth and proliferation.
Biochemical and Physiological Effects:
N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide inhibitors have been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide inhibitors have been shown to induce apoptosis (programmed cell death) in cancer cells. N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide inhibitors have also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Advantages and Limitations for Lab Experiments
N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide inhibitors have several advantages for use in lab experiments. They are highly specific for the N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide receptor tyrosine kinase, which allows for targeted inhibition of this pathway. N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide inhibitors have also been shown to be effective in inhibiting the growth and proliferation of cancer cells in vitro and in vivo. However, N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide inhibitors have some limitations, including potential toxicity and off-target effects.
Future Directions
There are several future directions for the study of N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide inhibitors. One area of research is the development of more potent and selective N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide inhibitors. Another area of research is the identification of biomarkers that can predict response to N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide inhibitors in cancer patients. Additionally, there is ongoing research to determine the optimal dosing and scheduling of N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide inhibitors in combination with other cancer therapies. Finally, there is interest in exploring the potential use of N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide inhibitors in other types of cancer beyond AML.
Synthesis Methods
The synthesis of N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide involves a multi-step process that includes the reaction of 3-fluoroaniline with thioamide to form 4-(3-fluorophenyl)-1,3-thiazole-2-amine. This intermediate is then reacted with 4-methoxybenzoyl chloride to form the final product.
Scientific Research Applications
N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide inhibitors have been extensively studied for their potential therapeutic applications in the treatment of cancer. Several preclinical studies have demonstrated the efficacy of N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide inhibitors in inhibiting the growth and proliferation of cancer cells in vitro and in vivo. In addition, N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide inhibitors have been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
properties
IUPAC Name |
N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2S/c1-22-14-7-5-11(6-8-14)16(21)20-17-19-15(10-23-17)12-3-2-4-13(18)9-12/h2-10H,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUDMARQTMFENT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide |
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